Darinaparsin
Overview
Description
Darinaparsin, also known by its trade names Darvias and Zinapar, is an organic arsenical compound used primarily in the treatment of various types of cancer. It is a derivative of glutathione conjugated with dimethylated arsenic. This compound has shown significant antitumor activity and is particularly noted for its effectiveness in treating relapsed or refractory peripheral T-cell lymphoma .
Mechanism of Action
Target of Action
Darinaparsin, an organic arsenical, primarily targets the mitochondria . It also interacts with histone H3.3, a protein involved in the structure of chromatin in eukaryotic cells .
Mode of Action
This compound disrupts mitochondrial function, leading to increased production of reactive oxygen species . It also modulates intracellular signal transduction pathways . This interaction induces cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound binds to histone H3.3, which results in TRAIL-induced apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers a convergence of the extrinsic and intrinsic pathways of apoptosis via Bid truncation . It also causes a dramatic increase in the expression level of γH2AX, a DNA damage marker, which occurs in parallel with G2/M arrest . Activation of p53 and the inhibition of cdc25C/cyclin B1/cdc2 are concomitantly observed in treated cells . This compound also suppresses Notch1 signaling .
Pharmacokinetics
It is known that this compound is administered intravenously .
Result of Action
This compound induces apoptosis in cancer cells in a dose-dependent manner . It leads to cell cycle arrest at the G2/M phase . It also causes a reduction in Sonic hedgehog (Shh) stimulated activation of Gli1 and a loss of primary cilia .
Action Environment
The action of this compound can be influenced by environmental factors such as oxidative stress. For instance, Trolox, an antioxidative reagent, can suppress the apoptosis induction caused by this compound . .
Biochemical Analysis
Biochemical Properties
Darinaparsin interacts with several enzymes, proteins, and other biomolecules. The mechanism of action of this compound is proposed to involve disruption of mitochondrial function, increased production of reactive oxygen species, and modulation of intracellular signal transduction pathways . This leads to the induction of cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial functions, which leads to increased production of reactive oxygen species . This, in turn, modulates intracellular signal transduction pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It disrupts mitochondrial function, increases the production of reactive oxygen species, and modulates intracellular signal transduction pathways . These actions result in the induction of cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound demonstrated clinically meaningful efficacy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has shown significant and preferential cytotoxic and radiosensitizing effects on solid tumors as compared with normal cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts mitochondrial function, which is a crucial component of cellular metabolism . It also increases the production of reactive oxygen species, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The import route for this compound involves cleavage at the cell surface by γ-glutamyltranspeptidase and a dipeptidase to ultimately produce dimethylarsinocysteine, which then enters cells via cysteine/cystine importing systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Darinaparsin is synthesized through the conjugation of dimethylated arsenic with glutathione. The synthesis involves the reaction of dimethylarsinic acid with glutathione under controlled conditions to form the final compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards. The production process includes stringent quality control measures to ensure the safety and efficacy of the drug .
Chemical Reactions Analysis
Types of Reactions: Darinaparsin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various arsenic-containing metabolites.
Reduction: The compound can also undergo reduction reactions, particularly in biological systems.
Substitution: Substitution reactions involving the arsenic atom are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include different arsenic-containing species, which can vary depending on the specific reaction conditions .
Scientific Research Applications
Darinaparsin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Darinaparsin is unique compared to other arsenic-containing compounds due to its specific structure and mechanism of action. Similar compounds include:
Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia. While effective, it has significant systemic toxicities.
Sodium Arsenite: Another arsenic compound with anticancer properties but with different toxicity profiles and mechanisms of action
This compound stands out due to its targeted action on mitochondria and its ability to induce apoptosis with relatively lower systemic toxicity compared to other arsenic-based therapies .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXFQORBMPJGR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22AsN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220108 | |
Record name | Darinaparsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-86-9 | |
Record name | Darinaparsin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69819-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darinaparsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darinaparsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06179 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darinaparsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARINAPARSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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